molecular formula C19H21NO3 B2510681 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide CAS No. 1705651-00-8

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide

Cat. No. B2510681
CAS RN: 1705651-00-8
M. Wt: 311.381
InChI Key: KGAILPPQXOHTCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid or acid chloride with an amine. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography . The structure of these compounds can include various functional groups that allow for interactions with biological targets or for further chemical modifications.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the amide bond or substituents on the benzene ring. The papers do not provide specific reactions for the compound , but they do discuss structural modifications to the benzamide moiety and how these affect biological activity . Such modifications could include halogenation, alkylation, or the formation of semirigid analogues.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, and polarizability, can be influenced by their molecular structure . These properties are important for understanding the compound's behavior in different environments and can be studied using various analytical techniques. The polarizability, for example, can indicate how the compound might interact with electromagnetic fields or other molecules .

Scientific Research Applications

Sigma Receptor Binding and Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide and its derivatives demonstrate significant affinity and selectivity for sigma receptors, particularly the sigma(1) receptor. This affinity is critical for understanding the role of sigma receptors in various physiological and pathological processes. For instance, certain derivatives show potent sigma(1) ligand activity with good selectivity profiles, making them potential tools for PET experiments and exploring therapeutic avenues in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells indicates a putative sigma(1) antagonist activity, suggesting a possible role in cancer treatment strategies (Berardi et al., 2005).

Structural and Dynamic Disorder Studies

The solid state disorder of tetrahydronaphthalene derivatives has been studied using solid state NMR and X-ray diffraction. These studies provide insights into the molecular conformations and dynamic behavior of these compounds, which are essential for understanding their interactions and stability in various applications, including drug development and material science (Facey et al., 1996).

Polyketide Biosynthesis

Investigations into the biosynthesis of polyketides, a class of secondary metabolites with various biological activities, have led to the isolation of new compounds from desert endophytic fungi. This research provides a basis for understanding the biosynthetic pathways of polyketides and exploring their potential applications in drug discovery and development (Li et al., 2018).

Dopamine Receptor Imaging Agents

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide derivatives have been explored as potential CNS D-2 dopamine receptor imaging agents. Such studies are crucial for developing tools to better understand dopamine-related disorders and potentially for diagnosing neurological conditions (Murphy et al., 1990).

Antidepressant Potential

Certain derivatives combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity have been identified, showcasing a promising profile for treating depression. This dual activity may offer a novel approach in antidepressant therapy, emphasizing the importance of targeting multiple pathways to improve therapeutic outcomes (Meyer et al., 1995).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAILPPQXOHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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